

5-bromo-2-(trifluoromethoxy)benzoic acid CAS number 403646-47-9

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Compound of Interest

Compound Name: 5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458

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An In-Depth Technical Guide to **5-bromo-2-(trifluoromethoxy)benzoic acid** (CAS: 403646-47-9)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **5-bromo-2-(trifluoromethoxy)benzoic acid**, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group on the benzoic acid scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures with tailored physicochemical and biological properties.

Physicochemical and Spectroscopic Data

The fundamental properties of a chemical compound are critical for its application in research and development. The data for **5-bromo-2-(trifluoromethoxy)benzoic acid** are summarized below.

Data Type	Property	Value
Identifier	CAS Number	403646-47-9
Molecular	Formula	C ₈ H ₄ BrF ₃ O ₃
Molecular Weight	299.02 g/mol	
Physical	Boiling Point	287 °C[1]
Density	1.797 g/cm ³ [1]	
pKa	2.53 ± 0.36 (Predicted)[1]	
Storage Temperature	Room Temperature[1]	

Note: Specific, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this exact CAS number are not widely available in peer-reviewed literature but can often be found on certificates of analysis from chemical suppliers.

Synthesis and Experimental Protocols

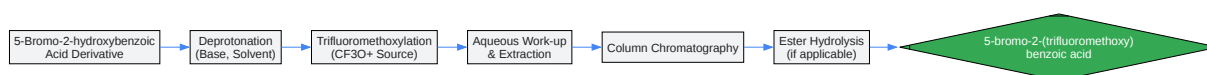
5-bromo-2-(trifluoromethoxy)benzoic acid can be synthesized through various methods. A common conceptual approach involves the trifluoromethoxylation of a corresponding hydroxybenzoic acid precursor. The bromine atom can be introduced before or after the formation of the trifluoromethoxy group. Below is a representative protocol for a related transformation that illustrates the key steps.

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general workflow for the synthesis of an aryl trifluoromethoxy ether from a phenol, which is a key transformation in the synthesis of the target molecule.

- **Starting Material Preparation:** Begin with a suitably protected 5-bromo-2-hydroxybenzoic acid derivative. The carboxylic acid may be esterified to prevent side reactions.
- **Deprotonation:** Dissolve the phenolic starting material in a dry, aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl group, forming the corresponding phenoxide.

- **Trifluoromethoxylation:** Introduce a trifluoromethoxylating agent, such as a hypervalent iodine reagent (e.g., trifluoromethyl- λ^3 -iodane) or another electrophilic " CF_3O^+ " source, to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at a controlled temperature (which can range from room temperature to elevated temperatures) and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification and Deprotection:** Purify the crude product using column chromatography. If the carboxylic acid was protected as an ester, perform a final hydrolysis step (e.g., using LiOH or NaOH) to yield the final **5-bromo-2-(trifluoromethoxy)benzoic acid**.



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Caption: General synthetic workflow for **5-bromo-2-(trifluoromethoxy)benzoic acid**.

Applications in Drug Discovery and Development

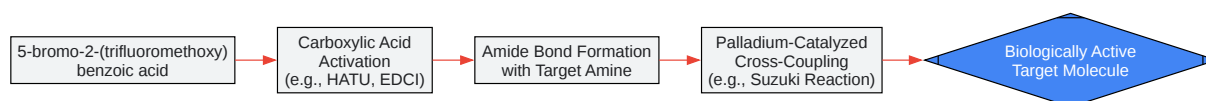
The structural motifs present in **5-bromo-2-(trifluoromethoxy)benzoic acid** are highly valuable in modern drug design.

- **Trifluoromethoxy ($-\text{OCF}_3$) Group:** This group is a bioisostere of other functionalities and is known to significantly enhance key drug properties. It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and

modulate the electronic properties of the aromatic ring to improve binding affinity to biological targets.[2]

- **Bromo (-Br) Group:** The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.[3] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

This combination makes the title compound a key intermediate for synthesizing novel therapeutics, particularly in areas like oncology and inflammatory diseases where kinase inhibitors play a crucial role.

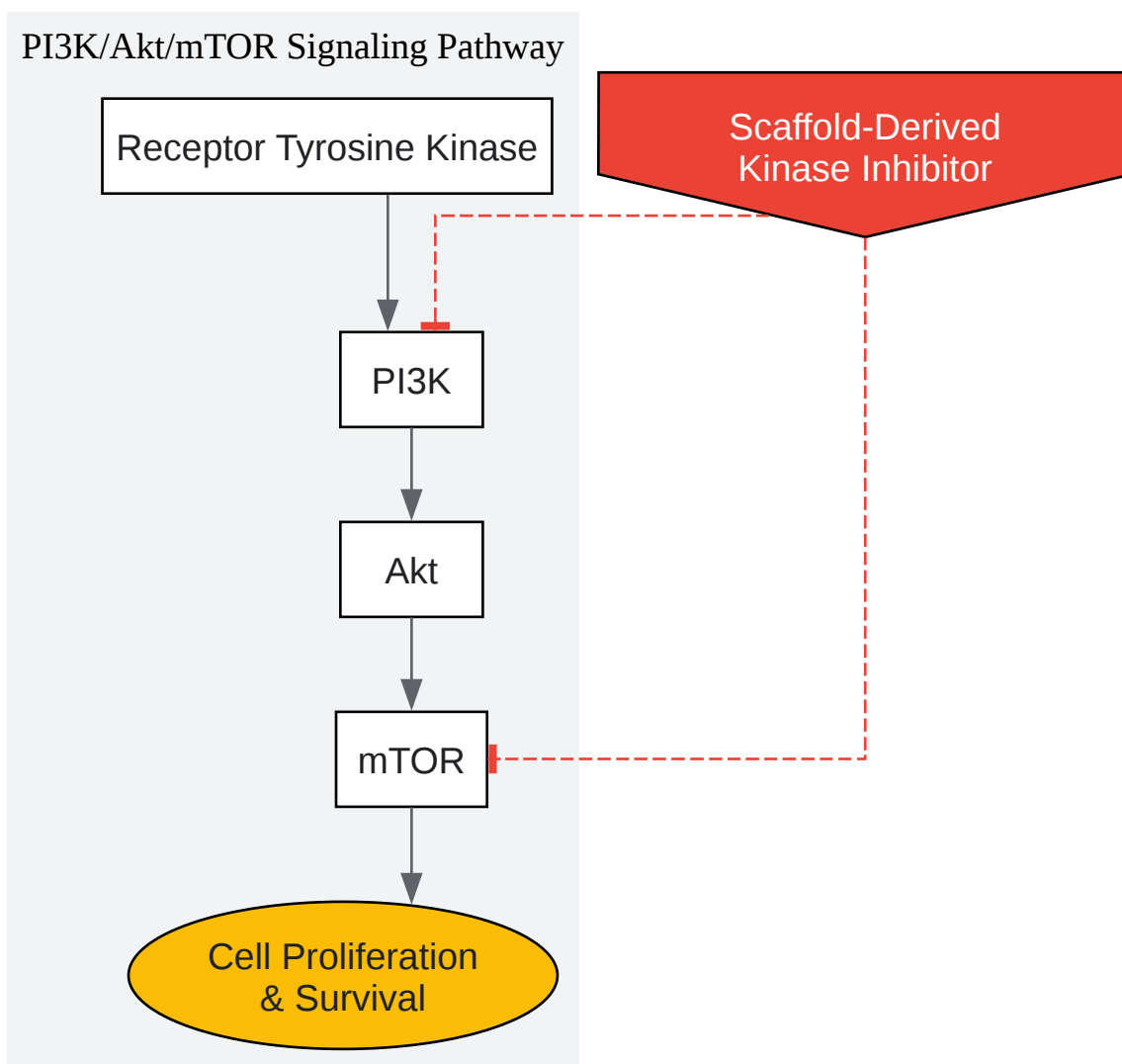


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Caption: Logical workflow for utilizing the compound in synthesis.

Potential Role in Modulating Signaling Pathways

While specific biological activity for this compound is not extensively documented, its derivatives are prime candidates for kinase inhibitors. Kinases are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. A hypothetical inhibitor derived from this scaffold could target key kinases in pathways such as the PI3K/Akt/mTOR pathway, which controls cell growth and survival.



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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

As with any laboratory chemical, **5-bromo-2-(trifluoromethoxy)benzoic acid** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If irritation or other symptoms persist, seek medical attention.[4][5]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

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